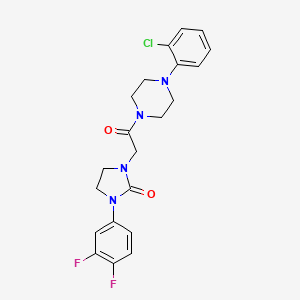
1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3,4-difluorophenyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3,4-difluorophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H21ClF2N4O2 and its molecular weight is 434.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3,4-difluorophenyl)imidazolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C19H21ClF2N4O2
- CAS Number : 81262-74-0
- IUPAC Name : this compound
The presence of a piperazine ring and substituents such as chlorophenyl and difluorophenyl groups contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which may influence mood and behavior.
- Enzyme Inhibition : The imidazolidinone structure suggests potential inhibitory effects on enzymes involved in metabolic pathways, possibly affecting cancer cell proliferation.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of piperazine have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of piperazine derivatives. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes has been documented, suggesting its utility in treating bacterial infections .
Neuropharmacological Effects
Given the structural similarities to known psychoactive substances, this compound may exhibit neuropharmacological effects. Preliminary studies suggest it could modulate neurotransmitter levels, potentially offering therapeutic benefits for mood disorders .
Case Studies
- Antitumor Efficacy :
-
Antimicrobial Activity :
- In vitro assays demonstrated that compounds containing the piperazine moiety exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 5 µg/mL for certain strains.
- Neuropharmacological Assessment :
Data Table: Summary of Biological Activities
科学研究应用
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3,4-difluorophenyl)imidazolidin-2-one. For instance:
- In vitro Studies : Compounds exhibiting structural similarities have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, indicating their potential as lead compounds for drug development .
Neuropharmacological Effects
The piperazine moiety is well-known for its neuropharmacological activities. Compounds containing this structure have been investigated for:
- Antidepressant Effects : Some derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
- Anxiolytic Activity : Research indicates that certain modifications can enhance the anxiolytic profile of these compounds, making them candidates for treating anxiety disorders .
Case Study 1: Anticancer Activity
A study focused on a series of imidazolidinone derivatives demonstrated their effectiveness against breast cancer cells. The synthesized compounds were evaluated for their ability to induce cell death through apoptosis. Results indicated that specific substitutions on the piperazine ring significantly enhanced anticancer activity compared to unmodified analogs .
Case Study 2: Neuropharmacological Assessment
Another research effort investigated the effects of piperazine-containing compounds on anxiety-like behaviors in animal models. The study found that certain derivatives exhibited significant reductions in anxiety-related behaviors, suggesting potential therapeutic applications in treating anxiety disorders .
属性
IUPAC Name |
1-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3,4-difluorophenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2N4O2/c22-16-3-1-2-4-19(16)25-7-9-26(10-8-25)20(29)14-27-11-12-28(21(27)30)15-5-6-17(23)18(24)13-15/h1-6,13H,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHLLCUATXVNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













